Structural Differentiation: 3-Benzyloxy vs. 4-(3-Phenylpropoxy) Regioisomerism Drives Physicochemical Property Shifts
The target compound differs from its closest cataloged analog, N-[2-(4-Chloro-2-methylphenoxy)ethyl]-4-(3-phenylpropoxy)aniline (CAS 1040686-63-2), by the position of the aryl ether substituent (3- vs. 4-) and the length/flexibility of the alkoxy linker (benzyloxy –OCH2Ph vs. phenylpropoxy –O(CH2)3Ph). This structural variation is predicted to alter key physicochemical parameters relevant to permeability, solubility, and target binding conformation .
| Evidence Dimension | Physicochemical Property Differentiation (In Silico) |
|---|---|
| Target Compound Data | Molecular Formula: C22H22ClNO2; Molecular Weight: 367.87 g/mol; Topological Polar Surface Area (tPSA) [calculated]: ~30.5 Ų; Rotatable Bonds: 8 |
| Comparator Or Baseline | CAS 1040686-63-2; Molecular Formula: C24H26ClNO2; Molecular Weight: 395.9 g/mol; tPSA [calculated]: ~30.5 Ų; Rotatable Bonds: 10 |
| Quantified Difference | ΔMW = −28.0 g/mol (−7.1%); ΔRotatable Bonds = −2; Different linker flexibility and ring positioning |
| Conditions | Calculated from standard structure; vendor-reported formulas . |
Why This Matters
The lower molecular weight and reduced rotatable bond count of the 3-benzyloxy derivative may confer superior ligand efficiency and a more constrained conformational profile, potentially enhancing binding selectivity if the target binding pocket favors a more rigid, meta-substituted geometry.
